molecular formula C17H14F2N4O4 B3016184 N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide CAS No. 1206998-25-5

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide

Cat. No.: B3016184
CAS No.: 1206998-25-5
M. Wt: 376.32
InChI Key: PQMKQQSICHNGRL-UHFFFAOYSA-N
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Description

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is a useful research compound. Its molecular formula is C17H14F2N4O4 and its molecular weight is 376.32. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Compounds with isoxazole and pyrimidinyl groups have been synthesized and analyzed for their crystal structures, which contributes to the understanding of their chemical behavior and potential for herbicidal activity. For instance, a study on the crystal structure and herbicidal activity of a related compound provides insights into how such molecules interact with their environment, which could be extrapolated to understand the interactions of the compound (Liu et al., 2008).

Herbicidal Activity

Research has explored the synthesis and herbicidal activity of compounds containing pyrimidine and isoxazole rings, indicating the potential for the compound to serve as an effective herbicide. These studies demonstrate the role of structural elements in determining activity against specific plant species, suggesting a potential application in agriculture (Man‐Yun Liu & De-Qing Shi, 2014).

Antimicrobial and Anti-inflammatory Activity

Isoxazolyl derivatives have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities, highlighting the therapeutic potential of molecules with similar structural features. The design and synthesis of these compounds, as well as their evaluation in biological assays, provide a foundation for further exploration of related molecules in the context of treating infections and inflammation (E. Rajanarendar et al., 2012).

Dual Inhibitory Effects

Some compounds featuring isoxazole and related groups have been identified as dual inhibitors of cyclooxygenase and 5-lipoxygenase, offering insights into their potential use in anti-inflammatory therapies. The evaluation of such compounds in preclinical models provides valuable information on their safety profile and efficacy, which could be relevant to the development of new therapeutics based on the compound (E. Knight et al., 1996).

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-3-(2,4-dioxopyrimidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O4/c18-10-1-2-12(13(19)7-10)14-8-11(22-27-14)9-20-15(24)3-5-23-6-4-16(25)21-17(23)26/h1-2,4,6-8H,3,5,9H2,(H,20,24)(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMKQQSICHNGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NO2)CNC(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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